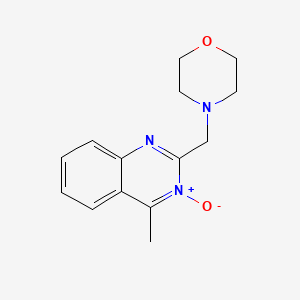
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a morpholine ring attached to the quinazoline core, which is further modified by a methyl group and an oxide functionality. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with morpholine in the presence of a suitable base such as sodium hydride.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Oxidation: The final step involves the oxidation of the quinazoline core to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline compound.
Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Higher oxides or quinazoline N-oxides.
Reduction: Parent quinazoline compound.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide can be compared with other similar compounds, such as:
Quinazoline N-oxides: These compounds share the quinazoline core but differ in the substituents and oxidation state.
Morpholine-substituted Quinazolines: These compounds have a morpholine group attached to the quinazoline core but may lack the methyl group or oxide functionality.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6965-80-6 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methyl]morpholine |
InChI |
InChI=1S/C14H17N3O2/c1-11-12-4-2-3-5-13(12)15-14(17(11)18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |
InChI Key |
AZFFLRNZLXOHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CN3CCOCC3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


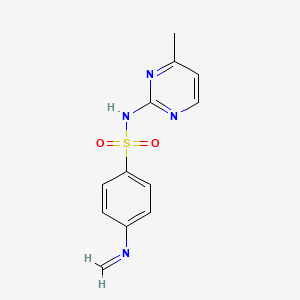
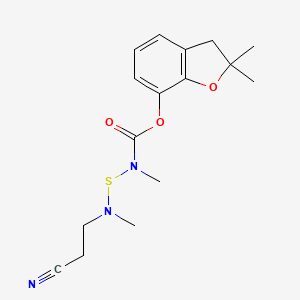
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

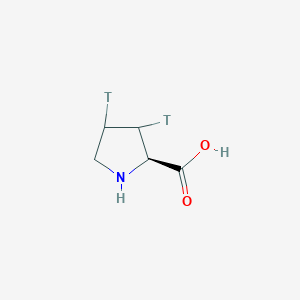
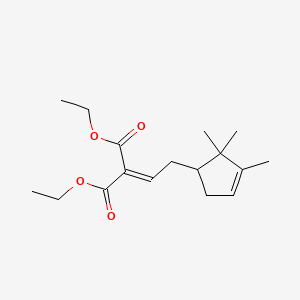
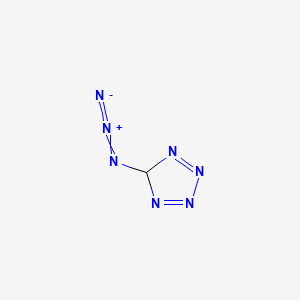
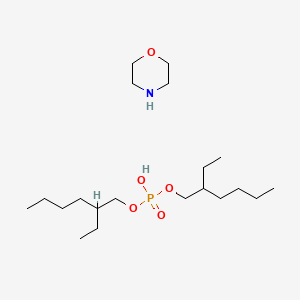
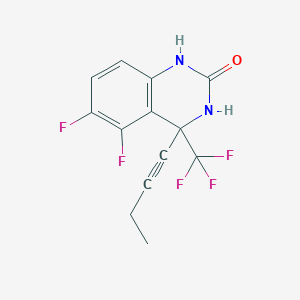
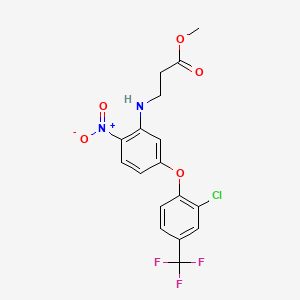

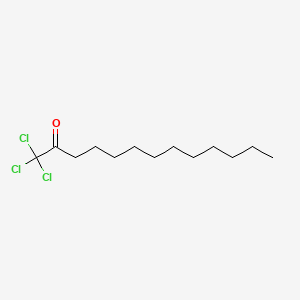

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
